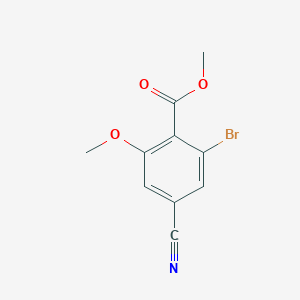

Methyl 2-bromo-4-cyano-6-methoxybenzoate

Descripción

Methyl 2-bromo-4-cyano-6-methoxybenzoate is a substituted aromatic ester featuring bromine, cyano, and methoxy functional groups at positions 2, 4, and 6, respectively. The compound’s molecular formula is inferred as C₁₀H₈BrNO₃ (molecular weight: ~270.08), assuming similarity to its positional isomer, Methyl 2-bromo-6-cyano-4-methoxybenzoate (CAS: 1806059-93-7) . The cyano group’s electron-withdrawing nature and bromine’s steric effects likely influence reactivity, solubility, and thermal stability.

Propiedades

IUPAC Name |

methyl 2-bromo-4-cyano-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-8-4-6(5-12)3-7(11)9(8)10(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYZUUYALJWJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C#N)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-cyano-6-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 4-cyano-6-methoxybenzoate using bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position on the benzene ring.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-cyano-6-methoxybenzoate is coupled with a brominated aryl halide in the presence of a palladium catalyst. This method offers high selectivity and yields under relatively mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-bromo-4-cyano-6-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of amine derivatives.

Oxidation: Formation of hydroxyl or carboxyl derivatives.

Aplicaciones Científicas De Investigación

Methyl 2-bromo-4-cyano-6-methoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of methyl 2-bromo-4-cyano-6-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, cyano, and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

Positional Isomer: Methyl 2-bromo-6-cyano-4-methoxybenzoate

- Structure: Bromine (position 2), cyano (position 6), methoxy (position 4).

- Molecular Formula: C₁₀H₈BrNO₃; Molecular Weight: 270.08 .

- Key Differences: The swapped positions of cyano and methoxy groups alter the electronic distribution.

2-Bromo-4-formyl-6-methoxyphenyl 2-Chlorobenzoate

- Structure : Bromine (position 2), formyl (position 4), methoxy (position 6), with a 2-chlorobenzoate ester.

- Molecular Formula : C₁₅H₁₀BrClO₄; Molecular Weight : 369.59 .

- Key Differences: The formyl group (electron-withdrawing) replaces cyano, which may lower thermal stability (predicted boiling point: 530.2°C) . The 2-chlorobenzoate ester introduces additional steric hindrance and halogen interactions.

Methyl 4-bromo-2-hydroxy-6-methylbenzoate

Methyl 2-amino-4-bromobenzoate

- Structure: Amino (position 2), bromine (position 4).

- Molecular Formula: C₈H₈BrNO₂; Molecular Weight: 230.06 .

- Key Differences: The amino group (electron-donating) enhances solubility in polar solvents but reduces thermal stability. Absence of methoxy and cyano groups simplifies the substitution pattern.

Benzyl 2-bromo-4-methoxy-6-methylbenzoate

- Structure : Bromine (position 2), methoxy (position 4), methyl (position 6), with a benzyl ester.

- Molecular Formula : C₁₆H₁₅BrO₃; Molecular Weight : 335.19 .

- Key Differences: The benzyl ester increases molecular weight and hydrophobicity compared to methyl esters. Methyl substitution at position 6 may enhance steric effects compared to cyano.

Research Implications and Substituent Effects

- Cyano vs. Formyl/Amino Groups: The cyano group in the target compound enhances polarity and reactivity in nucleophilic reactions compared to formyl (oxidizable) or amino (basic) groups .

- Positional Isomerism: Swapping cyano and methoxy positions (as in ) could alter regioselectivity in further derivatization.

- Ester Group Influence : Methyl esters (e.g., target compound) are typically more volatile than benzyl esters (e.g., ), impacting purification methods.

Notes on Data Limitations

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing Methyl 2-bromo-4-cyano-6-methoxybenzoate?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:

- Bromination: Introduce bromine at the 2-position using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination .

- Cyanation: Install the cyano group at the 4-position via nucleophilic substitution (e.g., using CuCN/KCN) in polar aprotic solvents (DMF or DMSO) .

- Esterification: Methoxy and methyl ester groups are introduced via alkylation or Mitsunobu reactions, with careful monitoring by TLC or HPLC to track progress .

Optimization requires adjusting solvent polarity (e.g., dichloromethane vs. THF) and catalyst loadings (e.g., Pd for cross-couplings). Continuous flow reactors may enhance reproducibility in scaling up .

Advanced: How can researchers resolve contradictory reactivity data in substitution reactions involving this compound?

Methodological Answer:

Conflicting reactivity often arises from electronic or steric effects of substituents. To address this:

- Kinetic Studies: Measure rate constants under varying conditions (temperature, solvent) to identify dominant mechanisms (e.g., SN1 vs. SN2) .

- DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to model transition states and electron density maps, explaining substituent effects on reactivity .

- Isotopic Labeling: Track substituent migration (e.g., 18O in methoxy groups) to distinguish between competing pathways .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.0 ppm), with splitting patterns revealing substitution patterns .

- 13C NMR: Confirms cyano (δ 115–120 ppm) and carbonyl (δ 165–170 ppm) groups .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 284.0) and fragmentation patterns .

- IR Spectroscopy: Detects C≡N stretching (~2200 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced: How to design experiments to probe electronic effects on the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Substituent Variation: Synthesize analogs with electron-donating (e.g., -OCH3) or withdrawing (e.g., -NO2) groups at the 6-position to assess Hammett parameters .

- Electrochemical Analysis: Use cyclic voltammetry to measure redox potentials, correlating with reactivity in Pd-catalyzed couplings .

- In Situ Monitoring: Employ Raman spectroscopy or UV-Vis to track intermediates during reactions .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Over-Bromination: Minimize by using stoichiometric NBS and low temperatures (-10°C) .

- Ester Hydrolysis: Avoid aqueous workup at high pH; use anhydrous conditions and mild bases (e.g., NaHCO3) .

- Cyano Group Degradation: Protect with inert atmospheres (N2/Ar) and avoid prolonged heating .

Advanced: How can X-ray crystallography validate the structural configuration of this compound?

Methodological Answer:

- Crystal Growth: Recrystallize from ethanol/water mixtures to obtain single crystals .

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and software like WinGX or ORTEP-3 for structure refinement .

- Analysis: Confirm bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between substituents to rule out steric clashes .

Basic: What solvents and catalysts are optimal for nucleophilic substitutions on this substrate?

Methodological Answer:

- Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity; toluene or THF may stabilize intermediates in SNAr reactions .

- Catalysts: Use Pd(PPh3)4 for Suzuki couplings or CuI for Ullmann-type reactions, with ligands (e.g., phenanthroline) to prevent aggregation .

Advanced: How to analyze competing reaction pathways in the presence of multiple electrophilic sites?

Methodological Answer:

- Regioselectivity Mapping: Use competitive reactions with isotopic labels (e.g., 13C) and LC-MS to quantify product ratios .

- Computational Modeling: Apply Fukui indices to predict electrophilic attack preferences at specific positions .

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.